molecular formula C13H15F2N3 B11749938 N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine

N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine

Cat. No.: B11749938
M. Wt: 251.27 g/mol
InChI Key: KORGELDBPHXNKB-UHFFFAOYSA-N
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Description

N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane or difluoromethyl sulfone.

    Coupling with Phenylethanamine: The final step involves coupling the difluoromethyl-substituted pyrazole with phenylethanamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of difluoromethyl alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.

    Agricultural Chemistry: It can be used in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.

    N-(Difluoromethyl)-pyridines: Known for their improved spectroscopic properties and biological activity.

Uniqueness

N-{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}-2-phenylethanamine is unique due to its combination of a difluoromethyl group and a phenylethanamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C13H15F2N3/c14-13(15)18-9-7-12(17-18)10-16-8-6-11-4-2-1-3-5-11/h1-5,7,9,13,16H,6,8,10H2

InChI Key

KORGELDBPHXNKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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